tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound features a benzothiazole ring, which is known for its biological activity and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate typically involves the reaction of 4-iodo-7-methyl-2-benzothiazolylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of different derivatives with altered biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s benzothiazole moiety is known for its biological activity, making it useful in the study of enzyme inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its potential biological activity.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The carbamate group can also interact with other functional groups in the target molecules, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethylethyl N-(4-chloro-7-methyl-2-benzothiazolyl)carbamate
- 1,1-Dimethylethyl N-(4-bromo-7-methyl-2-benzothiazolyl)carbamate
- 1,1-Dimethylethyl N-(4-fluoro-7-methyl-2-benzothiazolyl)carbamate
Uniqueness
1,1-Dimethylethyl N-(4-iodo-7-methyl-2-benzothiazolyl)carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s benzothiazole ring contributes to its potential biological activity, making it a valuable compound in medicinal chemistry and drug discovery.
Eigenschaften
Molekularformel |
C13H15IN2O2S |
---|---|
Molekulargewicht |
390.24 g/mol |
IUPAC-Name |
tert-butyl N-(4-iodo-7-methyl-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H15IN2O2S/c1-7-5-6-8(14)9-10(7)19-11(15-9)16-12(17)18-13(2,3)4/h5-6H,1-4H3,(H,15,16,17) |
InChI-Schlüssel |
NFJNQCKRXGNFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)I)N=C(S2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.